molecular formula C16H22BrNO B5834609 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide

2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide

Cat. No. B5834609
M. Wt: 324.26 g/mol
InChI Key: YJXXJBXJXGFAOK-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide, also known as Bromadol, is a potent synthetic opioid analgesic. It was first synthesized in the late 1970s by a team of researchers at the Upjohn Company. Bromadol has been found to be up to 10,000 times more potent than morphine, making it one of the most potent opioids known to date. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of Bromadol will be discussed in

Mechanism of Action

2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception and response. It binds to these receptors and activates them, leading to a reduction in pain perception. 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide also has an effect on the delta-opioid receptors, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide's potent analgesic effects are due to its ability to activate the mu-opioid receptors in the brain and spinal cord. It also has an effect on the delta-opioid receptors, which can lead to changes in mood and emotions. 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide has been found to have a long duration of action, which makes it useful for treating chronic pain.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide's potency and long duration of action make it an attractive option for lab experiments. It can be used to study the mechanisms of pain perception and response, as well as the effects of opioids on mood and emotions. However, its high potency also makes it potentially dangerous, and precautions must be taken when handling and administering it.

Future Directions

There are several potential future directions for research on 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide. One area of interest is the development of new formulations that can improve its pharmacokinetic properties and reduce the risk of adverse effects. Another area of interest is the investigation of 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide's effects on other opioid receptors and neurotransmitter systems. Finally, there is a need for further research on the long-term effects of 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide use, particularly in the context of chronic pain management.
Conclusion
2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide is a potent synthetic opioid analgesic that has been found to be effective in treating chronic pain, neuropathic pain, and cancer pain. Its mechanism of action involves the activation of the mu-opioid receptors in the brain and spinal cord, as well as the delta-opioid receptors. 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide's high potency and long duration of action make it an attractive option for lab experiments, but precautions must be taken when handling and administering it. There are several potential future directions for research on 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide, including the development of new formulations and the investigation of its effects on other opioid receptors and neurotransmitter systems.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide involves several steps, including the reaction of 4-bromobenzoyl chloride with cyclohexylamine to form 2-(4-bromophenyl)-N-cyclohexylacetamide. This intermediate is then reacted with ethyl chloroacetate in the presence of sodium hydride to form 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide has been the subject of several scientific studies, particularly in the field of pain management. It has been found to be effective in treating chronic pain, neuropathic pain, and cancer pain. 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide's potency and long-lasting effects make it an attractive option for these types of pain management.

properties

IUPAC Name

2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO/c1-2-18(15-6-4-3-5-7-15)16(19)12-13-8-10-14(17)11-9-13/h8-11,15H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXXJBXJXGFAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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